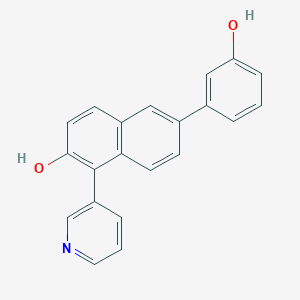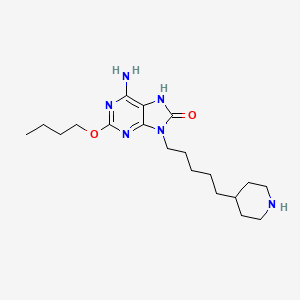![molecular formula C20H19ClN2O4 B10780253 methyl 2-[2-(1-benzyl-1H-imidazol-2-yl)ethyl]-3-chloro-4,6-dihydroxybenzoate](/img/structure/B10780253.png)
methyl 2-[2-(1-benzyl-1H-imidazol-2-yl)ethyl]-3-chloro-4,6-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{20})H({19})ClN({2})O({3}). It is a ligand that has shown affinity for certain protein targets, including GRP94, a heat shock protein.
Preparation Methods
The synthesis of CHEMBL3426787 involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 2,4-dihydroxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the desired product, CHEMBL3426787.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
CHEMBL3426787 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed from this reaction is a carboxylic acid derivative.
Reduction: Reduction of CHEMBL3426787 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major product formed is an alcohol derivative.
Substitution: This compound can undergo substitution reactions with nucleophiles such as amines or thiols. .
Scientific Research Applications
Chemistry: In chemistry, it is used as a ligand in coordination chemistry studies to explore its binding properties with metal ions.
Biology: In biological research, CHEMBL3426787 is used to study its interactions with proteins such as GRP94 and its effects on cellular processes.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting heat shock proteins.
Industry: In the industrial sector, CHEMBL3426787 is used in the synthesis of other complex molecules and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of CHEMBL3426787 involves its binding to specific protein targets, such as GRP94. By binding to these proteins, it can modulate their activity and affect various cellular pathways. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with protein folding and trafficking processes .
Comparison with Similar Compounds
CHEMBL3426787 can be compared with other similar compounds, such as:
CHEMBL3426788: This compound has a similar structure but differs in the substitution pattern on the aromatic ring. It has shown different binding affinities for protein targets.
CHEMBL3426789: Another similar compound with variations in the functional groups attached to the core structure. It exhibits distinct chemical reactivity and biological activity.
CHEMBL3426790: This compound has a different core structure but shares some functional groups with CHEMBL3426787.
Properties
Molecular Formula |
C20H19ClN2O4 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl 2-[2-(1-benzylimidazol-2-yl)ethyl]-3-chloro-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C20H19ClN2O4/c1-27-20(26)18-14(19(21)16(25)11-15(18)24)7-8-17-22-9-10-23(17)12-13-5-3-2-4-6-13/h2-6,9-11,24-25H,7-8,12H2,1H3 |
InChI Key |
NCWIQXPFJORNJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1O)O)Cl)CCC2=NC=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,2-Dimethylpropyl)-1h-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol](/img/structure/B10780174.png)

![[2-[2-[4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]cyclohexyl]ethyl]-1,3-dihydroisoindol-5-yl] methanesulfonate](/img/structure/B10780178.png)
![3-chloro-2-[(Z)-hydroxyiminomethyl]-4-(4-hydroxyphenyl)phenol](/img/structure/B10780181.png)
![(8S)-N-[(3-fluorophenyl)methyl]-N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine](/img/structure/B10780184.png)
![methyl 6-[4-[(3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carbonylamino)methyl]piperidin-1-yl]hexanoate](/img/structure/B10780186.png)
![4-amino-6-[[(1S)-1-(6-fluoro-4-methylsulfonyl-3-phenylquinolin-2-yl)ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B10780207.png)


![(1S)-14-(4-chlorobutyl)-5-methoxy-15-thia-10-azatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-4-ol](/img/structure/B10780224.png)
![(2S)-2-amino-3-[[(2R)-2-fluoro-3-[3-(2-undecoxyphenyl)propanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B10780233.png)
![3-[[2-[(4-Tert-butylbenzoyl)amino]-4-methoxybenzoyl]amino]benzoic acid](/img/structure/B10780239.png)
![[(8R)-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-(4-thiophen-2-ylphenyl)methanone](/img/structure/B10780246.png)

